Fru-Phe - 13C6 is classified under Amadori compounds, which are glycation products formed when reducing sugars react with amino acids. These compounds are significant in the study of Maillard reactions, which occur during food processing and cooking. The synthesis of Fru-Phe - 13C6 typically involves the reaction of fructose with phenylalanine under controlled conditions to ensure proper labeling with carbon-13 isotopes .
The synthesis of Fru-Phe - 13C6 can be achieved through several methods, most notably through the Maillard reaction, where fructose reacts with phenylalanine. This reaction can be optimized by controlling temperature and pH levels to favor the formation of the Amadori product.
The molecular structure of Fru-Phe - 13C6 includes a fructose moiety linked to a phenylalanine side chain. The incorporation of six carbon-13 atoms alters the mass spectral properties, allowing for precise identification during analytical procedures.
Fru-Phe - 13C6 participates in various chemical reactions typical of Amadori compounds:
The mechanism by which Fru-Phe - 13C6 exerts its effects primarily revolves around its role in metabolic pathways:
Fru-Phe - 13C6 exhibits several notable physical and chemical properties:
Fru-Phe - 13C6 has several applications across various scientific domains:
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